3,4,5-Trimethoxybenzylzinc chloride

Description

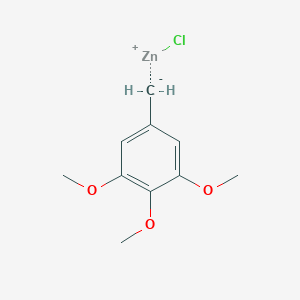

3,4,5-Trimethoxybenzylzinc chloride: is an organozinc compound that features a benzene ring substituted with three methoxy groups at the 3, 4, and 5 positions, and a benzyl group bonded to zinc chloride

Properties

IUPAC Name |

chlorozinc(1+);5-methanidyl-1,2,3-trimethoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13O3.ClH.Zn/c1-7-5-8(11-2)10(13-4)9(6-7)12-3;;/h5-6H,1H2,2-4H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAXCOURYZSPKFE-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)[CH2-].Cl[Zn+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO3Zn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Grignard Reaction: One common method for preparing 3,4,5-Trimethoxybenzylzinc chloride involves the reaction of 3,4,5-Trimethoxybenzyl chloride with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically proceeds under an inert atmosphere to prevent oxidation.

Transmetalation: Another method involves the transmetalation of 3,4,5-Trimethoxybenzylmagnesium chloride with zinc chloride. This reaction is usually carried out at low temperatures to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale Grignard reactions or transmetalation processes, optimized for efficiency and cost-effectiveness. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: 3,4,5-Trimethoxybenzylzinc chloride can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Coupling Reactions: This compound is often used in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, to form biaryl compounds or other complex structures.

Common Reagents and Conditions:

Electrophiles: Alkyl halides, aryl halides, and acyl chlorides are common electrophiles used in reactions with this compound.

Catalysts: Palladium or nickel catalysts are frequently employed in coupling reactions.

Solvents: Tetrahydrofuran (THF) and diethyl ether are commonly used solvents.

Major Products:

Biaryl Compounds: Formed through cross-coupling reactions.

Substituted Benzyl Compounds: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

Chemistry:

Synthesis of Complex Molecules: 3,4,5-Trimethoxybenzylzinc chloride is used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

Biology:

Bioconjugation: This compound can be used to modify biomolecules, such as proteins and nucleic acids, for various biological studies.

Medicine:

Drug Development: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting specific biological pathways.

Industry:

Material Science: Used in the preparation of advanced materials with specific properties, such as polymers and nanomaterials.

Mechanism of Action

Mechanism: The reactivity of 3,4,5-Trimethoxybenzylzinc chloride is primarily due to the presence of the zinc-carbon bond, which is highly polarized. This polarization makes the carbon atom nucleophilic, allowing it to react with various electrophiles.

Molecular Targets and Pathways:

Nucleophilic Attack: The nucleophilic carbon can attack electrophilic centers in other molecules, leading to the formation of new bonds.

Catalytic Cycles: In coupling reactions, the compound participates in catalytic cycles involving palladium or nickel, facilitating the formation of complex structures.

Comparison with Similar Compounds

3,4,5-Trimethoxybenzylmagnesium chloride: Similar in structure but contains a magnesium atom instead of zinc.

3,4,5-Trimethoxybenzyl lithium: Another related compound with lithium instead of zinc.

Uniqueness:

Reactivity: 3,4,5-Trimethoxybenzylzinc chloride offers a unique balance of reactivity and stability compared to its magnesium and lithium counterparts.

Applications: Its use in palladium-catalyzed cross-coupling reactions is particularly noteworthy, providing access to a wide range of complex organic molecules.

Biological Activity

3,4,5-Trimethoxybenzylzinc chloride is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antimicrobial and anticancer activities, based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by its trimethoxy substitution on the benzyl ring and the presence of zinc in its structure. The compound can be synthesized through various methods, often involving the reaction of 3,4,5-trimethoxybenzyl alcohol with zinc chloride.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. For instance:

- Minimum Inhibitory Concentration (MIC) : The compound has shown a MIC value of 3.12 μg/ml against various bacterial and fungal strains, indicating potent antibacterial and antifungal activity .

- Comparison with Standards : In comparative studies, derivatives of this compound displayed better antimicrobial activity than standard antibiotics such as ampicillin and ciprofloxacin against specific pathogens like Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of this compound

| Pathogen | MIC (μg/ml) | Standard Comparison |

|---|---|---|

| Staphylococcus aureus | 3.12 | Ampicillin (100) |

| Escherichia coli | 6.25 | Ciprofloxacin (25) |

| Candida albicans | 250 | Griseofulvin (500) |

Anticancer Activity

The anticancer potential of this compound has also been explored in various studies:

- Cytotoxicity : It has been reported to exhibit cytotoxic activity against human cancer cell lines such as A549 (lung cancer) and Jurkat (leukemia), with IC50 values indicating moderate effectiveness compared to standard chemotherapeutic agents like Imatinib .

- Mechanism of Action : Preliminary in silico studies suggest that the compound may interact with tyrosine kinases involved in cancer progression, offering a pathway for targeted anticancer therapy.

Table 2: Cytotoxic Activity of this compound

| Cell Line | IC50 (μM) | Standard Comparison |

|---|---|---|

| A549 (Lung) | 15 | Imatinib (10) |

| Jurkat (Leukemia) | 20 | Imatinib (10) |

Case Studies

- Study on Antimicrobial Efficacy : A study conducted on various benzimidazole derivatives highlighted the significant antimicrobial activity of compounds related to this compound. The derivatives were tested against both Gram-positive and Gram-negative bacteria using the broth microdilution method .

- Anticancer Research : Research focusing on coumarinyl-chalcone derivatives demonstrated that compounds with similar structural features to this compound displayed notable anticancer activity against multiple human cancer cell lines . This suggests a potential for developing new therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.